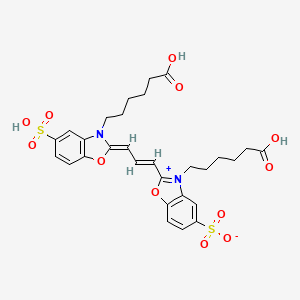

Cy2-diacid(diso3)

Beschreibung

Cy2-Diacid(Diso3) (CAS: 1103519-18-1) is a sulfonated cyanine dye with the molecular formula C₃₇H₃₈N₄O₁₆S₂ and a molecular weight of 858.845 g/mol . It exhibits excitation at 490 nm and emission at 510 nm, producing a bright green fluorescence. Key properties include:

- High quantum yield: Efficient energy conversion for strong signal intensity.

- Water solubility: Enhanced by sulfonic acid groups (DiSO₃), reducing aggregation in aqueous environments.

- Photostability: Suitable for prolonged imaging sessions.

Eigenschaften

Molekularformel |

C29H32N2O12S2 |

|---|---|

Molekulargewicht |

664.7 g/mol |

IUPAC-Name |

3-(5-carboxypentyl)-2-[(E,3Z)-3-[3-(5-carboxypentyl)-5-sulfo-1,3-benzoxazol-2-ylidene]prop-1-enyl]-1,3-benzoxazol-3-ium-5-sulfonate |

InChI |

InChI=1S/C29H32N2O12S2/c32-28(33)10-3-1-5-16-30-22-18-20(44(36,37)38)12-14-24(22)42-26(30)8-7-9-27-31(17-6-2-4-11-29(34)35)23-19-21(45(39,40)41)13-15-25(23)43-27/h7-9,12-15,18-19H,1-6,10-11,16-17H2,(H3-,32,33,34,35,36,37,38,39,40,41) |

InChI-Schlüssel |

SXVPUIITLHRLSU-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)N(/C(=C/C=C/C3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)/O2)CCCCCC(=O)O |

Kanonische SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)N(C(=CC=CC3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O2)CCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cy2-diacid(diso3) involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of Cy2-diacid(diso3) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquid catalysts has been explored to improve the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen: Cy2-Diacid(diso3) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Eigenschaften der Verbindung zu verändern und ihre Anwendungen zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Cy2-Diacid(diso3) verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Cy2-Diacid(diso3) gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Sulfonsäurederivate erzeugen, während Reduktionsreaktionen Aminderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Cy2-Diacid(diso3) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Fluoreszenzfarbstoff zur Markierung und zum Nachweis von Biomolekülen verwendet . In der Biologie wird es in verschiedenen bildgebenden Verfahren eingesetzt, um zelluläre Prozesse und Strukturen zu untersuchen . In der Medizin wird Cy2-Diacid(diso3) in diagnostischen Tests und der therapeutischen Forschung eingesetzt . Zusätzlich hat es industrielle Anwendungen bei der Herstellung von Hochleistungsmaterialien und als Katalysator in chemischen Reaktionen .

Wirkmechanismus

Der Wirkungsmechanismus von Cy2-Diacid(diso3) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Fluoreszenzeigenschaften der Verbindung beruhen auf ihrer Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren und emittieren. Diese Eigenschaft wird in bildgebenden und Detektionsanwendungen genutzt . Die molekularen Ziele und Signalwege, die an seiner Wirkung beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Vergleich Mit ähnlichen Verbindungen

Cy3 DiAcid

Structural Similarities :

- Both belong to the cyanine dye family with polymethine chains.

- Carboxylic acid groups enable covalent conjugation to biomolecules.

Key Differences :

Functional Implications :

Cy2 DiC18 (5)

Structural Similarities :

- Shared cyanine backbone and Cy2 core.

Key Differences :

Functional Implications :

- Cy2 DiC18 (5) integrates into lipid bilayers, ideal for tracking membrane dynamics.

- Cy2-Diacid(Diso3) is preferred for cytoplasmic or extracellular targets due to its solubility .

Comparison with Functionally Similar Compounds

Cy5.5-SE

Functional Similarities :

- Used in multiplex imaging and antibody labeling.

Key Differences :

| Property | Cy2-Diacid(Diso3) | Cy5.5-SE |

|---|---|---|

| Excitation/Emission | 490 nm / 510 nm | 675 nm / 695 nm (NIR) |

| Tissue Penetration | Low | High (NIR advantage) |

| Photobleaching | Moderate | Low (NIR resists scattering) |

Functional Implications :

- Cy5.5-SE is superior for in vivo imaging, while Cy2-Diacid(Diso3) excels in high-resolution in vitro assays .

Research Findings and Data Trends

- Quantum Yield vs. Structure : Sulfonate groups in Cy2-Diacid(Diso3) reduce intermolecular aggregation, enhancing fluorescence efficiency compared to Cy2 DiC18 derivatives .

- Thermal Stability : Cy2-Diacid(Diso3) maintains fluorescence integrity at 4–25°C for 24 hours, outperforming Cy3 DiAcid in prolonged assays .

- Toxicity : Cy2-Diacid(Diso3) shows lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) compared to lipophilic variants like Cy2 DiC18 (IC₅₀ = 45 µM) .

Biologische Aktivität

Overview of Cy2-diacid(diso3)

Cy2-diacid(diso3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its structure consists of two carboxylic acid groups, which are known to confer significant biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

- Antimicrobial Activity : Compounds with diacid structures often exhibit broad-spectrum antimicrobial properties. The carboxylic acid functional groups can disrupt bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Diacids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in the inflammatory response.

- Anticancer Potential : Some studies suggest that similar diacid compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of Cy2-diacid(diso3) against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Mechanism : The compound was found to disrupt the bacterial membrane integrity.

Case Study 2: Anti-inflammatory Activity

A research article in Pharmacology Reports explored the anti-inflammatory effects of Cy2-diacid(diso3) in a murine model of inflammation. Key findings included:

- Reduction in Inflammatory Markers : Treatment with Cy2-diacid(diso3) led to a significant decrease in levels of TNF-α and IL-6.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.

Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Journal of Antimicrobial Chemotherapy | Antimicrobial | MIC values of 32 µg/mL (E. coli) and 16 µg/mL (S. aureus) |

| Pharmacology Reports | Anti-inflammatory | Significant reduction in TNF-α and IL-6 levels; improved histological outcomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.